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molecular formula C10H16O B2703888 (2E)-2-(2-Methylpropylidene)cyclohexanone CAS No. 66806-69-7

(2E)-2-(2-Methylpropylidene)cyclohexanone

Cat. No. B2703888
M. Wt: 152.237
InChI Key: WVANVZNUDWLCTQ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04622172

Procedure details

Into a 8 liter reaction vessel are placed 3400 grams cyclohexanone, 250 grams of water and 80 grams of sodium hydroxide. Over a period of one hour while maintaining the reaction mass at 50°-75° C., 1400 grams (19.4 moles) of isobutyraldehyde is added to the reaction mass. The reaction mass is stirred for a period of one hour. At the end of the one hour period, an equal volume of brine is added to the reaction mass. The organic phase is separated from the aqueous phase and the organic phase is washed with two volumes of brine. 500 ml Toluene is added to the organic phase and the water is azeotroped from the reaction mass. The reaction mass is then distilled yielding 1180 grams of product, the distillation taking place on a 2" splash column yielding the following fractions:
Quantity
3400 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
1400 g
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O.[OH-].[Na+].[CH:11](=O)[CH:12]([CH3:14])[CH3:13]>[Cl-].[Na+].O>[CH:11](=[C:2]1[CH2:3][CH2:4][CH2:5][CH2:6][C:1]1=[O:7])[CH:12]([CH3:14])[CH3:13] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
3400 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1400 g
Type
reactant
Smiles
C(C(C)C)=O
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mass is stirred for a period of one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 8 liter reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
Over a period of one hour while maintaining the reaction mass at 50°-75° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated from the aqueous phase
WASH
Type
WASH
Details
the organic phase is washed with two volumes of brine
ADDITION
Type
ADDITION
Details
500 ml Toluene is added to the organic phase
CUSTOM
Type
CUSTOM
Details
the water is azeotroped from the reaction mass
DISTILLATION
Type
DISTILLATION
Details
The reaction mass is then distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(C)C)=C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1180 g
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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